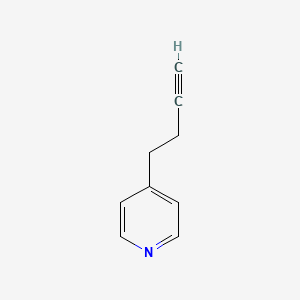

4-(But-3-yn-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-but-3-ynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWXCOLGKAUTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313102 | |

| Record name | 4-(3-Butyn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-64-8 | |

| Record name | 4-(3-Butyn-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Butyn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 but 3 Yn 1 Yl Pyridine and Its Structural Analogues

Direct Functionalization Approaches for Pyridine (B92270) Ring Systems

Direct functionalization involves the modification of an existing pyridine scaffold. This is a step-economical approach but faces the challenge of controlling regioselectivity due to the electronic nature of the pyridine ring. rsc.orgmdpi.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. eie.gruniurb.itustc.edu.cn Reactions such as the Sonogashira, Suzuki, and Negishi couplings are widely used to attach alkynyl and alkyl groups to heterocyclic cores. ustc.edu.cndntb.gov.uaprinceton.edu These methods typically involve the reaction of a halopyridine with a suitable coupling partner in the presence of a metal catalyst, most commonly palladium. eie.grustc.edu.cn

The Sonogashira coupling, for instance, directly couples a terminal alkyne with an aryl or vinyl halide. To synthesize 4-(but-3-yn-1-yl)pyridine, a Sonogashira-type reaction could theoretically couple a 4-halopyridine with a suitable butynyl-containing organometallic reagent, or a 4-substituted pyridine with but-3-yn-1-yl halide. A related approach involves the Sonogashira coupling of acyl chlorides with terminal alkynes to produce alkynones, which are valuable intermediates in pyridine synthesis. eie.gr Similarly, the Suzuki reaction can couple pyridine boronic acids with appropriate partners. eie.gr The choice of ligand, base, and solvent is crucial for suppressing side reactions and facilitating the desired oxidative addition and reductive elimination steps in the catalytic cycle. princeton.edu

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Typical Pyridine Substrate | Typical Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Sonogashira | 4-Halopyridine | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 4-Alkynylpyridine |

| Suzuki-Miyaura | 4-Halopyridine | Alkylboronic acid/ester | Pd catalyst, Base | 4-Alkylpyridine |

| Negishi | 4-Halopyridine | Organozinc reagent | Pd or Ni catalyst | 4-Alkyl/Alkynylpyridine |

| Stille | 4-Halopyridine | Organostannane reagent | Pd catalyst | 4-Alkynylpyridine |

Radical chemistry offers an alternative platform for the C-H functionalization of pyridines, often proceeding under mild conditions. d-nb.info These reactions can achieve high regioselectivity, particularly for C-4 alkylation. rsc.org

One notable method involves the purple light-promoted radical coupling of bromopyridines with alkynyl Grignard reagents, which proceeds without a transition metal catalyst. organic-chemistry.org This reaction is initiated by a single electron transfer from the Grignard reagent to the bromopyridine. organic-chemistry.org Another strategy employs visible light photoredox catalysis, where open-shell pyridyl radical species are generated and coupled with alkyl groups. d-nb.info While direct vinylation or alkynylation of pyridyl radicals has been challenging, the alkylation of pyridines using radical precursors like alkyl carboxylic acids or alkanes is well-established. rsc.orgd-nb.info For example, a general procedure for the para-selective radical alkylation of pyridines uses diacyl peroxides as the radical source. rsc.org

Table 2: Radical Alkylation Methods for Pyridines

| Method | Pyridine Substrate | Radical Precursor | Conditions | Key Features |

|---|---|---|---|---|

| Photocatalyst-Free Coupling | 4-Bromopyridine (B75155) | Alkynyl Grignard reagent | Purple light | Transition-metal-free. organic-chemistry.org |

| Photoredox Catalysis | Pyridine | Alkyl carboxylic acids | Visible light, photocatalyst | Generates pyridyl radical anions or open-shell pyridyl species. rsc.orgd-nb.info |

| Peroxide-Initiated | Activated Pyridine | Diacyl peroxides | Heat | Provides para-selective alkylation. rsc.org |

Direct nucleophilic substitution on an unactivated pyridine ring is difficult due to the electron-rich nature of the heterocycle. mdpi.comresearchgate.net Therefore, the pyridine ring must first be activated to render it sufficiently electrophilic for a nucleophilic attack. researchgate.net Activation is typically achieved by functionalizing the pyridine nitrogen to form a pyridinium (B92312) salt, for example, an N-acyl- or N-sulfonylpyridinium ion. mdpi.com

Once activated, these species can react with a range of carbon-based nucleophiles, including Grignard reagents and organozinc compounds. rsc.orgmdpi.com The addition usually occurs at the C-2 or C-4 position. organic-chemistry.org For instance, adding Grignard reagents to pyridine N-oxides, followed by rearrangement, can yield 2-substituted pyridines. organic-chemistry.org The regioselectivity can be influenced by steric factors; a bulky group at the C-3 position can direct the nucleophilic attack to the C-6 position. mdpi.com This strategy provides a pathway to introduce functional groups like the butynyl chain, provided a suitable organometallic nucleophile, such as (but-3-yn-1-yl)magnesium bromide, is used.

Radical Alkylation Protocols for Alkyne Introduction onto Pyridines

Multi-component Cyclocondensation and Heteroannulation Reactions

These methods build the pyridine ring from simpler, acyclic molecules. They offer high versatility in creating complex substitution patterns directly.

The Hantzsch pyridine synthesis is a classic multi-component reaction that traditionally combines an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia (B1221849) source to create a dihydropyridine, which is subsequently oxidized to the pyridine. baranlab.orgacs.orgnih.gov Modifications to this procedure can allow for the synthesis of asymmetrically substituted pyridines. baranlab.org To incorporate an alkyne substituent, one of the starting materials must contain the desired functional group.

The Bohlmann-Rahtz pyridine synthesis is particularly well-suited for preparing alkynyl-substituted pyridines as it directly uses an alkynone as a key reactant. jk-sci.comorganic-chemistry.org The process involves two main steps: the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. jk-sci.comorganic-chemistry.org A significant drawback of the original method was the high temperature required for the final cyclization step. organic-chemistry.org

Modern modifications have overcome this limitation by using acid catalysis. organic-chemistry.orgorganic-chemistry.org Brønsted acids like acetic acid or solid-supported resins like Amberlyst 15, as well as Lewis acids such as zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃), can promote the cyclodehydration at much lower temperatures (e.g., 50°C). jk-sci.comorganic-chemistry.orgresearchgate.net This has enabled the development of one-pot Bohlmann-Rahtz procedures that combine the starting components to form highly functionalized pyridines in a single, efficient step. organic-chemistry.orgresearchgate.netcore.ac.uk

Table 3: Comparison of Bohlmann-Rahtz Pyridine Synthesis Procedures

| Feature | Traditional Procedure | Modified Procedure |

|---|---|---|

| Reactants | Enamine, Alkynone | Enamine, Alkynone (or 1,3-dicarbonyl + ammonia). core.ac.uk |

| Intermediate | Isolated aminodiene. organic-chemistry.org | Often generated in situ. jk-sci.com |

| Cyclization Conditions | High temperature (120–160°C). organic-chemistry.org | Mild temperature (e.g., 50°C) with acid catalyst. organic-chemistry.orgresearchgate.net |

| Catalyst | None (thermal) | Acetic acid, Amberlyst 15, various Lewis acids. jk-sci.comorganic-chemistry.orgresearchgate.net |

Alkynones are versatile precursors for constructing pyridine rings. researchgate.net The Bohlmann-Rahtz reaction is a prime example of this strategy, but other cyclization methods also leverage the reactivity of the combined alkyne and ketone functionalities. jk-sci.com

Various transition metals can catalyze the cyclization of alkynones with other components to form pyridines. dntb.gov.uaorganic-chemistry.org For example, rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes can produce highly substituted pyridines. organic-chemistry.org Another approach involves the cyclization of N-propargylic β-enaminones, which can be formed from the conjugate addition of propargylamine (B41283) to alkynones. researchgate.net Gold catalysts have also been employed for the intramolecular cyclization of alkynones. dntb.gov.ua These methods highlight the flexibility of using alkynones as central building blocks, allowing for diverse and complex pyridine structures to be assembled through different cyclization cascades.

Modified Hantzsch-Type and Bohlmann-Rahtz Procedures

Synthesis of Key Intermediates and Precursors Bearing Alkyne Moieties

The construction of molecules like this compound relies on the availability of reactive intermediates that contain the essential alkyne-bearing fragment. These building blocks are designed for efficient coupling with pyridine scaffolds.

The primary precursor for many but-3-yn-1-yl building blocks is the commercially available alcohol, but-3-yn-1-ol. This compound is readily converted into more reactive intermediates suitable for nucleophilic substitution or coupling reactions. A common strategy involves the transformation of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. For instance, but-3-yn-1-yl tosylate is synthesized by reacting but-3-yn-1-ol with p-toluenesulfonyl chloride, typically in the presence of a base. cnr.itbeilstein-journals.org This tosylate is a versatile electrophile used to introduce the but-3-yn-1-yl moiety onto various nucleophiles, including amines and phenoxides.

Another approach involves the protection of the terminal alkyne with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), before further functionalization. But-3-yn-1-ol can be treated with n-butyllithium and then trimethylsilyl chloride to yield 4-(trimethylsilyl)but-3-yn-1-ol. nih.gov This protected alcohol can then be converted to its corresponding bromide, 4-bromo-1-(trimethylsilyl)but-1-yne, using reagents like carbon tetrabromide and triphenylphosphine. nih.gov

These strategies provide a range of but-3-yn-1-yl-based building blocks that are crucial for the synthesis of more complex molecules, including indole (B1671886) derivatives and functionalized piperazines. beilstein-journals.orgrsc.org For example, N-substituted but-3-yn-1-amines can be prepared by reacting but-3-yn-1-yl tosylate with a primary amine. cnr.it

Table 1: Preparation of Selected But-3-yn-1-yl Building Blocks

| Building Block | Precursor | Key Reagents | Reference(s) |

| But-3-yn-1-yl tosylate | But-3-yn-1-ol | p-Toluenesulfonyl chloride, Base (e.g., Et₃N, Pyridine) | cnr.itbeilstein-journals.org |

| N-(But-3-yn-1-yl)aniline | But-3-yn-1-yl tosylate | Aniline, Acetonitrile | cnr.it |

| 4-(Trimethylsilyl)but-3-yn-1-ol | But-3-yn-1-ol | n-Butyllithium, Trimethylsilyl chloride | nih.gov |

| (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane | Not Specified | Not Specified | rsc.org |

| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | But-3-yn-1-yl tosylate | 1-(4-Fluorobenzoyl)piperazine, Et₃N, THF | beilstein-journals.org |

| (Z)-(4-Azidobut-1-en-1-yl)trimethylsilane | (Z)-4-(trimethylsilyl)but-3-en-1-yl 4-toluenesulfonate | Sodium Azide (B81097) (NaN₃), DMF | core.ac.uk |

The introduction of an alkyne group, such as the but-3-yn-1-yl moiety, onto a pyridine ring is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a premier method for forming sp-sp² carbon-carbon bonds and is widely used to connect terminal alkynes with aryl halides. scirp.orgwikipedia.org This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. mdpi.comsoton.ac.uk For the synthesis of this compound analogues, a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) is reacted with a suitable terminal alkyne. The reaction conditions are generally mild, allowing for a broad tolerance of functional groups on both coupling partners. soton.ac.ukacs.org

Beyond direct alkynylation of pre-formed pyridine rings, other synthetic strategies involve constructing the pyridine scaffold with the alkyne functionality already incorporated into one of the precursors. Multi-component reactions, where three or more reactants combine in a single operation, offer an efficient route to highly substituted pyridines. nih.gov For example, polyfunctionalized pyridines can be synthesized in a one-pot process from α,β-unsaturated carbonyl compounds and propargylamine under metal-free conditions. nih.gov

Furthermore, cycloaddition reactions provide another powerful tool. Lewis acid-mediated hetero-Diels–Alder reactions between azapyrylium intermediates and various alkynes can produce differentially functionalized pyridine derivatives. researchgate.net Microwave-assisted protocols have been shown to accelerate these reactions, leading to higher efficiencies and shorter reaction times. researchgate.net

Table 2: Selected Synthetic Routes to Functionalized Pyridine Alkynes

| Synthetic Method | Pyridine Precursor/Component | Alkyne Precursor/Component | Catalyst/Reagents | Resulting Scaffold | Reference(s) |

| Sonogashira Coupling | 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI, DMF | 2-Amino-3-alkynyl pyridine | scirp.org |

| Sonogashira Coupling | Heterocyclic Phosphonium Salt | Terminal Alkyne | Palladium catalyst, CuI, DIPEA, NMP | Alkynyl-substituted pyridine | acs.org |

| Sonogashira Coupling | 6-Bromo-3-fluoro-2-cyanopyridine | Functionalized Terminal Alkynes | Pd[PPh₃]₄, CuI, THF/Et₃N | 6-Alkynyl-3-fluoro-2-cyanopyridine | soton.ac.uk |

| Acyl Sonogashira / Bagley–Bohlmann–Rahtz | Acyl Halides | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI / Ethyl-3-aminocrotonate | 4,6-Disubstituted-2-methyl-3-ethoxycarbonyl-pyridine | mdpi.com |

| Hetero-Diels–Alder Cycloaddition | 6H-1,2-Oxazine Precursors | Mono- and Disubstituted Alkynes | Boron trifluoride–diethyl ether, Microwave irradiation | Differentially functionalized pyridines | researchgate.net |

| Radical Alkylation | Oxazino Pyridine | Peroxide | p-Toluenesulfonic acid monohydrate | 4-(But-3-yn-1-yl)-2-phenylpyridine | rsc.org |

Preparation of But-3-yn-1-yl-based Building Blocks

Sustainable and Green Chemistry Approaches in Pyridine Alkyne Synthesis

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies for heterocyclic compounds. The goal is to create processes that are more efficient, produce less waste, and use less hazardous materials.

One significant advancement is the use of visible light as an energy source to drive chemical reactions. A visible-light-mediated, copper(I)-catalyzed regioselective oxidative diamination of 2-aminopyridines with terminal alkynes has been developed to form substituted imidazo[1,2-α]pyridine products at room temperature. rsc.org This method uses molecular oxygen as a green oxidant and is noted for its low E-factor (a measure of waste produced), highlighting its environmental friendliness. rsc.org

The choice of solvent is another critical aspect of green chemistry. Efforts have been made to replace hazardous organic solvents with more benign alternatives like water. The Sonogashira reaction can be performed in aqueous media under mild conditions, which is beneficial for the synthesis of complex molecules. wikipedia.org An efficient synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been demonstrated in aqueous micellar media using a Cu(II)–ascorbate (B8700270) catalyzed domino A³-coupling reaction, which avoids bulk organic solvents. acs.org

Furthermore, developing solvent- and halide-free reactions represents a significant step towards sustainability. A method for the C–H functionalization of pyridine N-oxides with dialkylcyanamides has been reported that proceeds without any solvent, offering an atom-economical route to pyridine-2-yl substituted ureas. rsc.org Such strategies, which minimize waste and avoid toxic reagents and solvents, are at the forefront of modern organic synthesis. acs.org

Chemical Reactivity and Transformation Pathways of 4 but 3 Yn 1 Yl Pyridine

Reactions at the Terminal Alkyne Functionality

The terminal alkyne group of 4-(but-3-yn-1-yl)pyridine is a versatile handle for a variety of chemical transformations, including hydrogenations, cycloadditions, and nucleophilic additions.

The selective hydrogenation of the terminal alkyne in this compound and similar molecules is a crucial transformation. Depending on the catalyst and reaction conditions, different products can be obtained.

Semihydrogenation to Alkenes: The reduction of the alkyne to an alkene is a common goal. Nickel-based catalysts have been shown to be effective for the semihydrogenation of terminal alkynes, even in the presence of other functional groups like pyridines. nih.gov These reactions often exhibit high selectivity for the alkene product without significant over-reduction to the alkane or oligomerization. nih.gov For instance, a homogeneous electrocatalytic system using a (tBu,TolDHP)Ni complex can selectively reduce terminal alkynes in the presence of various functional groups, including pyridine (B92270) rings. nih.gov The mechanism is proposed to involve a ligand-assisted hydrogen-atom transfer rather than a traditional metal hydride pathway, leading to Z-selective hydrogenation. nih.gov

Migratory Semihydrogenation: In some cases, migratory semihydrogenation can occur, leading to the formation of internal alkenes. For example, cobalt catalysts with PNP pincer ligands have been used for the migratory semihydrogenation of terminal alkynes. sioc-journal.cn The choice of ligand can influence the selectivity of the reaction, with some ligands promoting the formation of E-2-alkenes. sioc-journal.cn Iron PCP pincer complexes have also been utilized for the transfer semihydrogenation of terminal alkynes, proceeding through an acyl intermediate. nih.gov

Complete Hydrogenation to Alkanes: While often the goal is semihydrogenation, complete reduction to the corresponding alkane can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

The table below summarizes different hydrogenation approaches for terminal alkynes, which are applicable to this compound.

| Catalyst System | Reaction Type | Selectivity | Reference |

| (tBu,TolDHP)Ni complex | Electrocatalytic Semihydrogenation | Z-selective | nih.gov |

| CoCl2/PNP pincer ligand/SiH(OMe)3 | Migratory Semihydrogenation | E-2-alkene | sioc-journal.cn |

| Iron PCP pincer complex/PhSiH3/iPrOH | Transfer Semihydrogenation | Selective to alkene | nih.gov |

| Pd/C, H2 | Full Hydrogenation | Alkane | |

| Nic catalyst | Semihydrogenation | High for internal alkynes | rsc.org |

| Manganese complex | Semihydrogenation | E-selective | acs.org |

The terminal alkyne of this compound is an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgrsc.org

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) pentahydrate with a reducing agent such as sodium ascorbate (B8700270). beilstein-journals.orgmdpi.com The process is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. beilstein-journals.org Functionalized NHC-based polynuclear copper complexes have also been shown to be highly active catalysts for this transformation, allowing for very low catalyst loadings. csic.esacs.org

An example is the reaction of 1-(but-3-yn-1-yl)pyrrolidine (B1444306) with an azide (B81097) in the presence of copper(II) sulfate and sodium ascorbate to yield the corresponding triazole. mdpi.com This reaction is broadly applicable for connecting molecules containing azide and terminal alkyne functionalities.

The alkyne functionality of this compound can participate in various transition metal-catalyzed cycloaddition reactions to construct complex cyclic and polycyclic systems. researchgate.net

[2+2+2] Cycloadditions: These reactions involve the coupling of three unsaturated components, such as two alkynes and a nitrile or another alkyne, to form a six-membered ring. Cobalt and rhodium complexes are commonly used catalysts. mdpi.comrsc.org For instance, Co-catalyzed double [2+2+2] annulation has been used to synthesize helicene-like molecules. mdpi.com Rhodium catalysts have been employed in the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with nitriles to form fused pyrrolidine (B122466) systems. rsc.org

[3+2] Cycloadditions: These reactions combine a three-atom component with the two-atom alkyne unit to form a five-membered ring. Lewis base-catalyzed [3+2] cycloaddition reactions of aryne intermediates with allylic ylides have been developed to synthesize indene (B144670) skeletons. acs.org A metal-free radical [3+2] cycloaddition of cyclopropanes and alkenes has been achieved using a diboron(4)/pyridine catalytic system. nih.gov

[4+2] Cycloadditions (Diels-Alder type): While the thermal Diels-Alder reaction of unactivated alkynes can be challenging, transition metal catalysts, particularly nickel, can facilitate intramolecular [4+2] cycloadditions of dienes with alkynes under mild conditions. williams.edu These reactions are often insensitive to the electronic properties of the substrates. williams.edu Palladium catalysts have also been used for asymmetric [4+2]-cycloaddition reactions. researchgate.net

[4+3] Cycloadditions: Gold(I)-catalyzed cascade reactions involving alkynyl alkenones and α,β-unsaturated imines can lead to furo[3,4-c]azepines through a formal [4+3] cycloaddition. nih.gov

The electron-rich triple bond of the alkyne can be attacked by nucleophiles, particularly when the alkyne is activated by an adjacent electron-withdrawing group or through coordination to a metal catalyst. acs.org For terminal alkynes like in this compound, nucleophilic addition can be facilitated by the coordination of the pyridine nitrogen to a Lewis acid, which can increase the electrophilicity of the alkyne.

In some cases, the pyridine nitrogen itself can act as an intramolecular nucleophile. For example, in the presence of a Lewis acid, the nitrogen of a 2-aminopyridine (B139424) can attack an aldehyde, and the resulting intermediate can undergo further reaction where the pyridine nitrogen attacks a tethered alkyne. rsc.org

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond.

Hydrocarboxylation: Palladium-catalyzed hydrocarboxylation of alkynes with carbon monoxide and an alcohol can lead to α,β-unsaturated esters. The regioselectivity of this reaction can be controlled by directing groups. rsc.org

Hydroboration-Oxidation: The hydroboration of terminal alkynes with a sterically hindered borane (B79455) reagent like disiamylborane (B86530) or 9-BBN, followed by oxidation, yields aldehydes. libretexts.org This reaction proceeds with anti-Markovnikov regioselectivity. libretexts.org

Addition of Thiols: Thiols can add across the alkyne via a nucleophilic mechanism, particularly in the presence of a base or a catalyst. rsc.org

Nucleophilic Addition Reactions to the Alkynyl Group

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp2 hybrid orbital, making it nucleophilic and basic. imperial.ac.ukijpsonline.com This allows it to participate in reactions typical of tertiary amines and other pyridine derivatives.

Protonation and Salt Formation: As a base, the pyridine nitrogen can be protonated by acids to form pyridinium (B92312) salts.

Alkylation: The nitrogen atom can be alkylated by electrophiles such as alkyl halides. For example, but-3-yn-1-yl methanesulfonate (B1217627) is a known alkylating agent. Regioselectivity in pyridine alkylation can be an issue, but methods exist to favor C-4 alkylation by using a blocking group on the nitrogen. chemistryviews.org

N-Oxide Formation: The pyridine nitrogen can be oxidized to a pyridine-N-oxide using oxidizing agents like peroxy acids. wikipedia.org Pyridine-N-oxides themselves can act as catalysts in certain reactions. purdue.edu

Coordination to Metal Centers: The lone pair on the nitrogen allows it to act as a ligand and coordinate to various metal centers. This coordination is often a key step in catalytic reactions involving pyridine-containing substrates. diva-portal.org For instance, copper(I) coordination is central to the CuAAC reaction. rsc.org

Coordination Chemistry and Ligand Formation

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it a potential coordination site for metal ions. This allows the molecule to act as a monodentate ligand in the formation of coordination complexes.

Studies on similar pyridine-containing ligands have shown that coordination to a metal center, such as gold(III), results in a significant deshielding effect on the pyridine protons in ¹H NMR spectra. diva-portal.org For instance, a downward shift (deshielding) of the pyridine protons is a characteristic indicator of N-coordination to a metal ion. diva-portal.org In some cases, the pyridine nitrogen's involvement in metal coordination can be inferred by the absence of significant deshielding effects on neighboring protons, suggesting that other functionalities in the molecule are preferentially binding to the metal. mdpi.com

The coordination behavior of pyridine ligands is a well-established area of study. Nickel(II) porphyrins, for example, have been shown to coordinate with pyridine in an apical position, leading to a square-pyramidal geometry. iucr.org The versatility of pyridine and its derivatives as ligands is further highlighted by the development of complex structures like 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp), which act as terdentate ligands for a variety of metals. rsc.org While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided results, the general principles of pyridine coordination chemistry strongly suggest its capability to form stable complexes with a range of transition metals.

| Coordination Event | Observed ¹H NMR Shift (Δδ) | Inference | Reference |

|---|---|---|---|

| Pyridine N to Au(III) | ~0.71 ppm (deshielding) | Direct coordination of pyridine nitrogen to the metal center. | diva-portal.org |

| Thiophene (B33073) S to Au(III) | ~0.5 ppm (deshielding) | Coordination of the sulfur atom in the thiophene ring. | diva-portal.org |

| Pyridine N not involved | 0.05–0.10 ppm (minor deshielding) | Pyridine nitrogen is not the primary coordination site. | mdpi.com |

N-Alkylation and N-Oxidation Processes

The nitrogen atom of the pyridine ring is susceptible to reactions with electrophiles. N-alkylation involves the reaction of the pyridine with an alkyl halide or other alkylating agent to form a pyridinium salt. This process is a common transformation for pyridines. For instance, cobalt(II) complexes have been effectively used to catalyze the N-alkylation of various amines with alcohols, a process that can be applied to pyridine derivatives. rsc.org

N-oxidation is another key transformation, typically achieved by treating the pyridine with an oxidizing agent such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. This reaction converts the pyridine to a pyridine N-oxide. acs.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. For example, pyridine N-oxides can be prepared and subsequently used in cycloaddition reactions. rsc.org The N-oxide functionality can also facilitate subsequent functionalization of the pyridine ring.

Functionalization and Derivatization of the Pyridine Ring System

The pyridine ring of this compound can undergo various functionalization reactions to introduce new substituents and extend its molecular framework.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is particularly relevant for this compound due to its terminal alkyne group. This reaction allows for the direct extension of the alkyne chain. arkat-usa.orgnih.gov For instance, Sonogashira reactions have been successfully carried out with various aryl bromides and 2-methylbut-3-yn-2-ol, demonstrating the broad applicability of this method. arkat-usa.org

The Suzuki reaction, which couples an organoboron compound with an organohalide, can be used to functionalize the pyridine ring itself, provided a halo-substituted derivative of this compound is used as a starting material. Palladium complexes are commonly employed as catalysts for these transformations. researchgate.net

Directed C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles like pyridine, avoiding the need for pre-functionalized starting materials. nih.govacs.org This approach often utilizes transition metal catalysts, such as those based on scandium, iridium, or cobalt, to selectively activate and functionalize specific C-H bonds. scispace.comchemrxiv.orgbeilstein-journals.org

For pyridine derivatives, C-H activation can be directed to specific positions. For example, scandium catalysts have been used for the C-6 alkylation of pyridines with terminal olefins. scispace.com The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing group. nih.gov While specific examples for this compound are not detailed in the provided results, the principles of directed C-H activation are broadly applicable to substituted pyridines.

Nucleophilic and Electrophilic Aromatic Substitution Reactions on Pyridine Analogs

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.orggcwgandhinagar.comyoutube.com When EAS does occur, it typically directs incoming electrophiles to the 3- and 5-positions. quimicaorganica.orgchegg.com Reactions like nitration and sulfonation require harsh conditions and often result in low yields. quimicaorganica.orgyoutube.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates to the nitrogen atom, further deactivating the ring. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. echemi.comyoutube.com The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. echemi.compearson.comvaia.com This stabilization facilitates the substitution of a leaving group, such as a halide, at these positions. For example, 4-chloropyridine (B1293800) readily reacts with nucleophiles like methoxide (B1231860) to yield the corresponding 4-substituted pyridine. pearson.comvaia.com

| Reaction Type | Favored Position(s) | Reason for Selectivity | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | 3 and 5 | Avoids placing a positive charge on the electronegative nitrogen in the reaction intermediate. | quimicaorganica.orgchegg.com |

| Nucleophilic Aromatic Substitution (NAS) | 2 and 4 | Allows for delocalization of the negative charge in the intermediate onto the electronegative nitrogen atom, stabilizing the intermediate. | echemi.comyoutube.com |

Advanced Spectroscopic and Structural Characterization of Pyridine Alkynes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, APT, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 4-(But-3-yn-1-yl)pyridine in solution. uobasrah.edu.iq Analysis of ¹H, ¹³C, and various 2D NMR spectra provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy is used to identify the different types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the butynyl side chain. The protons on the pyridine ring typically appear as two sets of doublets in the downfield region. The protons alpha to the nitrogen (at C2 and C6) are the most deshielded, while the protons beta to the nitrogen (at C3 and C5) appear slightly upfield. The aliphatic protons of the butynyl chain would present as two triplets, corresponding to the two methylene (B1212753) (CH₂) groups. A terminal alkyne proton (C≡C-H) would appear as a distinct triplet in the more upfield region.

¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum for this compound would show signals for the six unique carbon atoms. The pyridine carbons would resonate in the aromatic region (typically 120-150 ppm), with the carbon atom attached to the nitrogen (C4) showing a distinct chemical shift. The two sp-hybridized carbons of the alkyne group (C≡C) have characteristic shifts in the range of 70-90 ppm. The two methylene carbons would appear in the aliphatic region of the spectrum.

The Attached Proton Test (APT) experiment is a valuable technique used to differentiate between carbon signals based on the number of attached protons. huji.ac.il In an APT spectrum of this compound, quaternary carbons (C4 of the pyridine ring) and methylene (CH₂) carbons would produce negative signals, while methine (CH) carbons (C2, C3, C5, C6 of the pyridine ring and the terminal alkyne carbon) would show positive signals.

2D NMR Techniques such as COSY, HSQC, and HMBC are critical for assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the connectivity within the butynyl chain and the arrangement of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly crucial for confirming the connection of the butynyl side chain to the C4 position of the pyridine ring by observing a correlation between the methylene protons adjacent to the ring and the C3, C4, and C5 carbons of the pyridine ring.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected APT Signal |

|---|---|---|---|---|

| 2, 6 | Pyridine-CH | ~8.5 | ~150 | Positive |

| 3, 5 | Pyridine-CH | ~7.2 | ~124 | Positive |

| 4 | Pyridine-C | - | ~148 | Negative |

| 1' (CH₂-Py) | Aliphatic-CH₂ | ~2.8 | ~30 | Negative |

| 2' (CH₂-C≡) | Aliphatic-CH₂ | ~2.4 | ~18 | Negative |

| 3' (≡C-H) | Alkyne-CH | ~2.0 | ~83 | Positive |

| 4' (C≡C-H) | Alkyne-C | - | ~69 | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uobasrah.edu.iq

Infrared (IR) Spectroscopy of this compound would display several key absorption bands. A sharp, strong peak around 3300 cm⁻¹ is characteristic of the C-H stretch of a terminal alkyne. libretexts.org The carbon-carbon triple bond (C≡C) stretch gives rise to a weak but sharp absorption in the 2100-2150 cm⁻¹ region. libretexts.orgrsc.org The pyridine ring itself has a series of characteristic absorptions, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range and aromatic C-H bending vibrations. researchgate.net

Raman Spectroscopy is a complementary technique that is particularly sensitive to non-polar, symmetric bonds. renishaw.com Therefore, the C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. This makes the combination of IR and Raman spectroscopy a powerful tool for confirming the presence of the alkyne functionality.

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| ≡C-H (Terminal Alkyne) | Stretching | ~3300 (strong, sharp) | Present |

| C≡C (Alkyne) | Stretching | ~2120 (weak, sharp) rsc.org | Strong |

| C=N, C=C (Pyridine Ring) | Stretching | 1400-1600 | Present |

| C-H (Aromatic) | Stretching | ~3050 | Present |

| C-H (Aliphatic) | Stretching | 2850-2960 | Present |

Mass Spectrometry (High-Resolution ESI-MS, EI-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for determination of the molecular weight and formula. nih.gov

High-Resolution Mass Spectrometry (HRMS) , typically using Electrospray Ionization (ESI), is used to determine the elemental composition of a molecule with high accuracy. mdpi.comethz.ch For this compound (C₉H₉N), HRMS would detect the protonated molecule, [M+H]⁺, and its measured m/z value would be compared to the calculated exact mass (132.0813) to confirm the molecular formula.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" for the molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 131. Key fragmentation pathways would likely include the loss of a hydrogen atom to form an [M-H]⁺ ion, as well as cleavage of the butyl side chain. The fragmentation of the pyridine ring itself is also a known process that can lead to a series of ions corresponding to dehydrogenation and ring opening. mostwiedzy.pl

| m/z | Ion | Description |

|---|---|---|

| 132 | [M+H]⁺ | Protonated molecule (observed in ESI-MS) |

| 131 | [M]⁺ | Molecular ion (observed in EI-MS) |

| 130 | [M-H]⁺ | Loss of a hydrogen atom |

| 104 | [M-C₂H₃]⁺ | Loss of vinyl group from side chain |

| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for studying compounds with chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the pyridine ring. These include π→π* transitions, which are typically strong, and n→π* transitions (involving the non-bonding electrons on the nitrogen atom), which are generally weaker. rsc.org The presence of the butynyl substituent attached to the pyridine ring extends the conjugation, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. For similar pyridine derivatives, strong absorption bands are often observed in the 200-280 nm range. mdpi.com

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself is not reported, analysis of related compounds, such as 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine, reveals important structural features. iucr.org An X-ray analysis would confirm the planarity of the pyridine ring and the linear geometry of the alkyne group. Furthermore, it would provide insight into the intermolecular forces that govern the crystal packing, such as potential π-π stacking interactions between the aromatic rings of adjacent molecules and weak C-H···N hydrogen bonds. iucr.orgmdpi.com

Computational and Theoretical Investigations of 4 but 3 Yn 1 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. libretexts.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. google.comresearchgate.net For 4-(But-3-yn-1-yl)pyridine, a geometry optimization would be performed to find the minimum energy conformation. This typically involves using a functional, such as the widely used B3LYP, combined with a basis set like 6-311+G(d,p), which provides a good description of electron distribution. mdpi.comacs.orgscirp.org The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible, representing a stable point on the potential energy surface.

The output of such a calculation provides precise geometric parameters. The flexible butynyl side chain allows for multiple conformations, and DFT can identify the most energetically favorable arrangement, such as the orientation of the chain relative to the pyridine (B92270) ring.

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311+G(d,p) Level of Theory. This table presents hypothetical data for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C≡C (alkyne) | 1.209 |

| Bond Length (Å) | ≡C-H (alkyne) | 1.065 |

| Bond Length (Å) | C-C (alkyl chain) | 1.535 |

| Bond Length (Å) | C-C (pyridine ring avg.) | 1.395 |

| Bond Length (Å) | C-N (pyridine ring avg.) | 1.338 |

| Bond Angle (°) | C-C-C (alkyl chain) | 112.5 |

| Dihedral Angle (°) | C(py)-C(alkyl)-C(alkyl)-C(alkyne) | -178.9 |

High-Level Ab Initio Methods (e.g., Gaussian-4 (G4) Compound Model) for Energetic and Spectroscopic Parameters

For highly accurate energy calculations, particularly for determining thermochemical properties like enthalpy of formation, high-level ab initio methods are employed. The Gaussian-4 (G4) theory is a composite method that approximates coupled-cluster calculations with single, double, and perturbative triple excitations [CCSD(T)] through a series of well-defined calculation steps. uhmreactiondynamics.org This approach systematically corrects for deficiencies in less computationally expensive methods and basis set incompleteness to achieve chemical accuracy (typically within ~1 kcal/mol of experimental values). A G4 calculation on the DFT-optimized geometry of this compound would yield a highly reliable value for its gas-phase energy, which is crucial for studying reaction thermodynamics.

Table 2: Example of Energetic Parameters for this compound from High-Level Calculations. This table presents hypothetical data for illustrative purposes.

| Parameter | Method | Calculated Value |

|---|---|---|

| Electronic Energy (Hartree) | B3LYP/6-311+G(d,p) | -421.54321 |

| Zero-Point Corrected Energy (Hartree) | B3LYP/6-311+G(d,p) | -421.36543 |

| Gas-Phase Enthalpy of Formation (kJ/mol) | G4 Theory | +195.8 |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates. nih.gov For a molecule containing an alkyne, a common and important transformation is the 1,3-dipolar cycloaddition reaction, often used in "click chemistry". mdpi.comresearchgate.net

A theoretical study of the reaction of this compound with a simple 1,3-dipole, such as methyl azide (B81097), would involve locating the transition state (TS) for the formation of the triazole product. Using DFT, chemists can model the geometry of the TS, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS gives the activation energy (ΔE‡), a key predictor of reaction kinetics. mdpi.com The calculations can also determine the regioselectivity of the reaction by comparing the activation barriers for the formation of different isomers (e.g., 1,4- vs. 1,5-disubstituted triazole). acs.org

Table 3: Illustrative Energy Profile for a Hypothetical Cycloaddition Reaction of this compound with Methyl Azide. This table presents hypothetical data for illustrative purposes.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + CH₃N₃ | 0.0 |

| Transition State (1,4-isomer) | Highest energy point to form 1,4-triazole | +105.2 |

| Transition State (1,5-isomer) | Highest energy point to form 1,5-triazole | +115.8 |

| Product (1,4-isomer) | 1,4-disubstituted triazole | -250.4 |

| Product (1,5-isomer) | 1,5-disubstituted triazole | -242.1 |

Conformational Analysis and Molecular Dynamics Simulations

The flexible four-carbon chain linking the pyridine and alkyne groups allows this compound to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This can be achieved by systematically rotating the dihedral angles along the alkyl chain and calculating the energy at each point, generating a potential energy surface.

Molecular dynamics (MD) simulations offer a more dynamic view of conformational flexibility. libretexts.org In an MD simulation, Newton's laws of motion are solved for all atoms over time, providing a trajectory that reveals how the molecule moves and flexes in a given environment (e.g., in a solvent like water or chloroform). nih.govresearchgate.net This method is particularly useful for exploring the full conformational landscape and understanding how intermolecular interactions with solvent molecules might influence the preferred shape of the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. schrodinger.com Once a molecule's geometry is optimized, further calculations can predict its IR, Raman, and NMR spectra.

Vibrational Spectroscopy (IR/Raman): A frequency calculation using DFT provides the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion (e.g., C≡C stretch, C-H bend), and its intensity can be predicted. These theoretical spectra can be compared directly with experimental IR and Raman spectra to aid in peak assignment. acs.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate the NMR shielding tensors for each nucleus. faccts.deresearchgate.net These shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.govmdpi.com This allows for the prediction of both ¹H and ¹³C NMR spectra, which is invaluable for structural elucidation.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound. This table presents hypothetical data for illustrative purposes.

| Spectroscopy Type | Parameter | Experimental Value | Calculated Value (DFT) |

|---|---|---|---|

| IR | ν(C≡C) cm⁻¹ | 2115 | 2125 |

| IR | ν(≡C-H) cm⁻¹ | 3305 | 3312 |

| ¹H NMR | δ (H-alpha, Py) ppm | 8.52 | 8.55 |

| ¹H NMR | δ (H-beta, Py) ppm | 7.25 | 7.28 |

| ¹H NMR | δ (H, alkyne) ppm | 2.01 | 2.05 |

| ¹³C NMR | δ (C-gamma, Py) ppm | 149.8 | 150.1 |

| ¹³C NMR | δ (C≡, alkyne) ppm | 83.5 | 83.9 |

Theoretical Studies on Isomerism and Tautomerism in Pyridine-Alkyne Systems

Theoretical calculations are ideally suited for studying the relative stabilities of isomers. For this compound, one could investigate its structural isomers where the butynyl group is attached at the 2- or 3-position of the pyridine ring. By calculating the ground-state energies of each isomer using a high-accuracy method like G4 or a reliable DFT functional, their relative thermodynamic stabilities can be determined. uhmreactiondynamics.org

While this compound itself does not exhibit classical tautomerism, related pyridine systems with appropriate functional groups (e.g., -OH or -SH) can exist as an equilibrium of tautomers (e.g., hydroxy-pyridine vs. pyridone). chemrxiv.orgresearchgate.net Computational studies on such systems are crucial for determining which tautomer is more stable in the gas phase and in different solvents. scirp.org These studies calculate the energies of each tautomeric form and the transition state for the proton transfer between them, providing a complete picture of the tautomeric equilibrium. mdpi.com For instance, DFT calculations have been used extensively to resolve the stability of 2-hydroxypyridine (B17775) versus its 2-pyridone tautomer, a classic problem in physical organic chemistry. chemrxiv.org

Table 5: Illustrative Relative Energies of Structural Isomers of Butynylpyridine. This table presents hypothetical data for illustrative purposes.

| Isomer | Description | Relative Energy (ΔE, kJ/mol) (B3LYP/6-311+G(d,p)) |

|---|---|---|

| This compound | Substitution at para-position | 0.0 |

| 3-(But-3-yn-1-yl)pyridine | Substitution at meta-position | +1.2 |

| 2-(But-3-yn-1-yl)pyridine | Substitution at ortho-position | +4.5 |

Research Applications and Utility of 4 but 3 Yn 1 Yl Pyridine and Analogues

Application as Versatile Synthetic Intermediates for Complex Molecule Construction

The dual functionality of 4-(but-3-yn-1-yl)pyridine and its analogues allows for a wide array of chemical transformations, making them highly prized intermediates in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.

The terminal alkyne group is a gateway to numerous reactions. It can undergo classic alkyne chemistry such as Sonogashira cross-coupling to form C-C bonds, "click" cycloadditions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) to create triazole rings, and various cyclization reactions. acs.org For instance, the reaction of terminal alkynes with aldehydes and 2-aminopyridines, catalyzed by systems like copper(I) iodide and silica-supported sodium bisulfate, can produce pharmacologically significant imidazo[1,2-a]pyridines in a one-pot synthesis. organic-chemistry.orgresearchgate.net This method provides a streamlined approach to diverse fused heterocyclic systems. organic-chemistry.org

A notable strategy for pyridine (B92270) synthesis is the Bohlmann-Rahtz reaction, which involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.org This intermediate then undergoes a heat-induced cyclodehydration to yield polysubstituted pyridines. organic-chemistry.org Modern modifications of this reaction, such as using acid catalysis or developing three-component, one-pot procedures, have enhanced its versatility and overcome earlier limitations like high reaction temperatures. organic-chemistry.orgcore.ac.uk These advancements allow for the synthesis of a wide library of pyridines with controlled regiochemistry. core.ac.uk

The pyridine ring itself can direct reactions or be functionalized. The nitrogen atom can act as a directing group or be quaternized to alter the molecule's electronic properties and reactivity. This versatility allows for the sequential or tandem construction of complex scaffolds. For example, azazirconacyclopentadienes, formed from an alkyne and a nitrile, can react with a second, different alkyne in the presence of a nickel catalyst to selectively produce pyridine derivatives with potentially five different substituents. acs.org

Table 1: Examples of Complex Molecules Synthesized from Pyridine-Alkyne Intermediates

| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Type | Ref |

| 2-Aminopyridine (B139424), Aldehyde, Terminal Alkyne | One-Pot, Three-Component | CuI / NaHSO₄·SiO₂ | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Enamine, Ethynylketone | Bohlmann-Rahtz Synthesis | Heat, Acid Catalysis | 2,3,6-Trisubstituted Pyridines | organic-chemistry.org |

| Alkyne, Nitrile, Second Alkyne | Cycloaddition | Cp₂ZrEt₂, NiCl₂(PPh₃)₂ | Polysubstituted Pyridines | acs.org |

| 4-Methyl-N-(pent-4-yn-1-yl)benzenesulfonamides, Aldehyde | Cascade Cyclization/Friedel–Crafts | BF₃·OEt₂ | Tetrahydro-1H-indeno[1,2-b]pyridines | mdpi.com |

Design and Synthesis of Pyridine-Alkyne Based Ligands for Catalysis

The pyridine-alkyne scaffold is a foundational element in the design of specialized ligands for transition metal catalysis. The pyridine nitrogen provides a strong coordination site for a metal center, while the alkyne moiety can be strategically positioned to influence the catalytic environment, participate in the reaction, or serve as a rigid linker to other coordinating groups. researchgate.net

These ligands are integral to a variety of catalytic transformations:

Asymmetric Catalysis : Chiral pyridine-containing N,N-ligands are widely exploited in asymmetric catalysis due to their stability and the ease with which their steric and electronic properties can be modified. researchgate.netdicp.ac.cn For example, novel planar-chiral oxazole-pyridine ligands based on a [2.2]paracyclophane backbone have shown excellent performance in palladium-catalyzed asymmetric acetoxylative cyclizations, producing biologically active molecules with high enantioselectivity. dicp.ac.cn

Cross-Coupling Reactions : Pyridine-containing macrocyclic ligands have been used with iron(II) complexes to promote Suzuki-Miyaura reactions. unimi.it The rigidity and specific conformations imposed by the pyridine ring within the macrocycle are crucial for the catalytic activity. unimi.it

Hydrogenation and Dimerization : Pyridine-based ligands can dramatically influence the outcome of metal-catalyzed reactions involving alkynes. In rhodium-catalyzed reactions of terminal alkynes, the addition of pyridine can switch the selectivity from cyclotrimerization to a regioselective head-to-tail dimerization, producing valuable 1,3-enynes. csic.es Similarly, novel PNP pincer ligands with a pyridine core have been designed for cobalt-catalyzed semihydrogenation of terminal alkynes. sioc-journal.cn

The synthesis of these ligands often involves multi-step processes where the pyridine-alkyne building block is introduced via cross-coupling reactions or by constructing the pyridine ring as a final step. The ability to tune the ligand by modifying substituents on the pyridine ring or altering the length and nature of the alkyne-containing chain allows for the fine-tuning of catalyst performance for specific applications. dicp.ac.cnsioc-journal.cn

Table 2: Catalytic Applications of Pyridine-Alkyne Based Ligands

| Ligand Type | Metal | Reaction | Key Feature | Ref |

| Planar-Chiral Oxazole-Pyridine | Palladium | Asymmetric Acetoxylative Cyclization | Creates superior chiral environment for stereocontrol. | dicp.ac.cn |

| Pyridine-N-Heterocyclic Carbene | Rhodium | Head-to-Tail Dimerization of Alkynes | Pyridine coordination stabilizes key hydride-alkynyl intermediates. | csic.es |

| PNP Pincer Ligand with Pyridine Core | Cobalt | Migratory Semihydrogenation of Alkynes | Ligand structure controls reaction rate and selectivity (E-2-alkene). | sioc-journal.cn |

| Pyridine-Containing Macrocycle | Iron(II) | Suzuki-Miyaura Cross-Coupling | Rigid macrocycle stabilizes high oxidation states of the metal. | unimi.it |

Development of Advanced Organic Materials (e.g., Supramolecular Assemblies, Conjugated Polymers)

The structural characteristics of this compound and its analogues—a planar, aromatic heterocycle capable of hydrogen bonding and π-π stacking, connected to a rigid, linear alkyne rod—make them ideal building blocks for advanced organic materials. These materials include supramolecular assemblies, liquid crystals, and conjugated polymers with tailored electronic and optical properties.

Supramolecular chemistry leverages non-covalent interactions to construct large, ordered structures from smaller molecular components. acs.org Pyridine-containing molecules are frequently used in this context. mdpi.com The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring participates in π-π stacking interactions, which are fundamental forces in the self-assembly process. mdpi.com

When combined with the alkyne functionality, these building blocks can form:

Supramolecular Polymers : Amphiphilic molecules containing pyridine and alkyne groups can self-assemble in solution to form well-defined nanostructures like micelles, vesicles, or fibers. acs.orgrsc.org The hydrophobic/hydrophilic balance and the geometry of the assembly can be precisely controlled by modifying the molecular structure. acs.org

Conjugated Materials : The alkyne unit can be polymerized or used in coupling reactions (e.g., Sonogashira coupling) to create extended π-conjugated systems. unibe.ch These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where pyridine-based compounds have been used as electron-transporting materials. acs.org The incorporation of the pyridine moiety can tune the material's HOMO/LUMO energy levels and enhance charge transport properties.

Functional Nanostructures : By attaching pyridine-alkyne units to other functional molecules or even biological scaffolds like DNA, researchers can create addressable nanoarchitectures. unibe.ch This approach allows for the precise arrangement of chromophores for studying energy transfer or the development of sensors. unibe.ch

The synthesis of these materials often relies on the "click" reaction, where the terminal alkyne of a pyridine-containing monomer reacts efficiently with an azide-functionalized partner to link components together, a powerful strategy for fabricating complex functional assemblies. rsc.org

Use as Chemical Probes in Mechanistic Organic Chemistry

The terminal alkyne of this compound serves as a highly versatile chemical handle, making the molecule and its analogues powerful probes for elucidating reaction mechanisms. The alkyne's reactivity allows it to participate in a wide range of transformations, providing insights into catalytic cycles and reaction pathways.

Key applications include:

Probing Catalytic Cycles : In transition metal catalysis, terminal alkynes are excellent substrates for studying fundamental steps like oxidative addition, migratory insertion, and reductive elimination. csic.es For example, in studies of rhodium-catalyzed alkyne dimerization, intermediates such as Rh(I)-π-alkyne complexes and Rh(III)-hydride-alkynyl species were detected, clarifying the reaction mechanism. csic.es The pyridine moiety can play a crucial role by stabilizing such intermediates. csic.es

Investigating Reaction Pathways : The competition between different reaction pathways, such as hydrometalation versus carbometalation, can be studied using specifically designed alkyne substrates. csic.es Deuterium labeling studies and radical probe experiments with alkyne-containing molecules help to distinguish between proposed mechanisms, such as a ligand-based hydrogen-atom transfer versus a classic metal-hydride pathway in hydrogenation reactions. chemrxiv.org

Photoaffinity Labeling : The terminal alkyne is a key component in modern chemical biology probes. It can function as a "clickable" reporter tag for bio-orthogonal chemistry. A photoreactive group (like a benzophenone) and a terminal alkyne can be incorporated into a single amino acid or molecule. nih.gov After the probe binds to its biological target and is activated by light to form a covalent bond, the alkyne handle is used to attach a fluorescent dye or biotin (B1667282) tag via a click reaction, enabling the identification and study of the target protein. nih.govnih.gov The butynyl group provides a small, minimally perturbing linker for this purpose. nih.gov

The combination of the coordinating pyridine and the reactive alkyne in one molecule allows for the design of sophisticated experiments to probe complex chemical and biological systems.

Future Directions and Emerging Research Opportunities for Pyridine Alkynes

Development of Novel Catalytic Systems for Selective Functionalization

The functionalization of the pyridine (B92270) ring and the alkyne group in molecules like 4-(But-3-yn-1-yl)pyridine presents a significant challenge in achieving high selectivity. Future research will undoubtedly focus on the development of innovative catalytic systems that can precisely target specific positions for modification.

Recent advancements have seen the use of cobalt-diphosphine complexes in conjunction with a Lewis acid to promote the hydrocarbofunctionalization of alkynes. chemrxiv.org This system has shown promise in the site-selective C–H activation of pyridine derivatives, even achieving C4-selective alkenylation. chemrxiv.org Further exploration into bimetallic catalyst systems, such as the chiral phosphine (B1218219) oxide-ligated Ni–Al system, could pave the way for enantioselective C-2 alkylation of pyridines. beilstein-journals.org The development of catalysts that can selectively functionalize either the pyridine ring or the alkyne group without the need for protecting groups would be a significant leap forward. For instance, systems that can differentiate between the sp2 C-H bonds of the pyridine and the sp C-H bond of the terminal alkyne in this compound are highly sought after.

Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles and alkynes represent a powerful, atom-economical method for synthesizing substituted pyridines. bohrium.comresearchgate.net Future efforts will likely focus on expanding the scope of these reactions to include a wider range of functional groups and to achieve higher levels of regioselectivity and stereoselectivity. bohrium.comresearchgate.net The development of robust and inexpensive catalysts, such as those based on cobalt, will be crucial for the practical application of these methods in synthesizing complex polyarylated pyridines. bohrium.com

Integration into Smart Materials and Responsive Systems

The inherent responsiveness of the pyridine moiety to stimuli like pH makes pyridine alkynes attractive candidates for the development of "smart" materials. annualreviews.orgnih.gov These materials can undergo reversible or irreversible changes in their physical or chemical properties in response to external triggers. annualreviews.org The integration of pyridine alkynes into polymeric structures can lead to the creation of nanoparticles, hydrogels, and other nanostructures with tailored capabilities for applications such as drug delivery and sensing. annualreviews.org

Future research will likely explore the incorporation of this compound and similar molecules into complex polymer networks. These networks could be designed to respond to multiple stimuli, such as pH and temperature, by combining the properties of the pyridine unit with other responsive monomers. acs.org For example, a hydrogel containing this compound could be designed to release a therapeutic agent in response to the acidic environment of a tumor. The alkyne group provides a convenient handle for "clicking" the pyridine unit onto a polymer backbone or for further functionalization to tune the material's properties. The development of materials with tunable fluorescence properties based on pyridine alkynes is another promising avenue. acs.org

Advancements in Chemo- and Stereoselective Synthesis of Pyridine Alkyne Architectures

The synthesis of complex molecular architectures containing pyridine alkyne motifs with precise control over chemo- and stereoselectivity is a continuing area of focus. nih.govmdpi.com While methods for the synthesis of substituted pyridines are well-established, the development of highly selective methods for creating chiral pyridine derivatives remains a challenge. mdpi.comorganic-chemistry.org

Future research will likely focus on the development of novel catalytic methods for the asymmetric dearomatization of pyridines, leading to the synthesis of chiral dihydropyridines and other partially saturated pyridine derivatives. mdpi.com The use of chiral ligands in transition metal catalysis will be key to achieving high levels of enantioselectivity. dicp.ac.cn For instance, the nickel-catalyzed reductive coupling of two unsymmetrical internal alkynes, guided by a hemilabile directing group, has shown promise in producing highly substituted 1,3-dienes with excellent regio- and enantioselectivity. nih.gov Applying such strategies to pyridine-containing alkynes could open up new pathways to complex chiral molecules.

Furthermore, electrochemical methods are emerging as a green and efficient alternative for selective transformations. rsc.org The electrochemical reduction of alkynes to Z-alkenes with high chemo- and stereoselectivity has been demonstrated, offering a sustainable approach that could be adapted for the selective reduction of the alkyne in this compound without affecting the pyridine ring. rsc.org

Leveraging Computational Design for Predictive Reactivity and Property Tuning

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of molecules with desired properties. nih.gov In the context of pyridine alkynes, computational methods can be used to model the reactivity of different sites within the molecule, guiding the development of selective synthetic methods.

Future research will increasingly rely on computational tools to:

Predict Reaction Pathways: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the activation barriers for different reaction pathways, as demonstrated in the study of rhenium-catalyzed alkyne metathesis. nih.gov This can help in selecting the optimal catalyst and reaction conditions for a desired transformation of a molecule like this compound.

Design Novel Catalysts: Computational screening of potential ligands and metal centers can accelerate the discovery of new catalysts with enhanced activity and selectivity for pyridine alkyne functionalization. dicp.ac.cn

Tune Material Properties: By simulating the electronic and photophysical properties of pyridine alkyne-containing materials, researchers can design molecules with specific fluorescence wavelengths or other desired characteristics for applications in smart materials and optoelectronics. acs.org For example, computational studies have been used to understand how quaternization of the pyridine nitrogen can dramatically increase the reactivity of vinyl- and alkynyl-pyridines. nih.gov

The synergy between computational modeling and experimental work will be crucial for advancing the field of pyridine alkyne chemistry, enabling the design and synthesis of novel functional molecules and materials with unprecedented precision and efficiency.

Q & A

Q. Optimization Strategies :

- Catalyst Loading : Reduce Pd catalyst to 0.5–2 mol% to minimize costs while maintaining efficiency .

- Solvent Selection : Replace THF with DMF for higher polarity substrates to improve solubility .

- Temperature Control : Lower temperatures (40–50°C) may reduce side reactions like alkyne oligomerization.

Q. Example Reaction Table :

| Reagent | Conditions | Yield Range | Reference |

|---|---|---|---|

| 4-Iodopyridine + 1-butyne | Pd(PPh₃)₂Cl₂, CuI, THF, 70°C | 60–75% |

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:

- ¹H/¹³C NMR : Identify the pyridine ring protons (δ 7.5–8.5 ppm) and alkyne protons (sharp singlet near δ 2.5–3.0 ppm). The alkyne carbon appears at ~70–80 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹) and pyridine ring vibrations (1590–1630 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₈N⁺ = 130.0657) .

Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

How can computational chemistry methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict regioselectivity in Pd-catalyzed couplings. For example, alkyne LUMO alignment with Pd d-orbitals influences bond formation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

- Docking Studies : Model interactions with catalytic sites (e.g., Pd centers) to optimize ligand design .

Case Study : DFT studies on similar pyridine-alkyne systems show that electron-deficient pyridine rings accelerate oxidative addition steps .

What strategies are recommended for resolving contradictions in catalytic activity data across studies involving pyridine-based ligands?

Advanced Research Question

Methodological Answer:

- Reproducibility Checks : Standardize catalyst pre-treatment (e.g., degassing solvents) and quantify trace impurities (e.g., O₂, moisture) using Karl Fischer titration .

- Control Experiments : Compare ligand-free systems to isolate ligand-specific effects .

- Advanced Characterization : Use X-ray crystallography (as in ) or XPS to confirm ligand-metal coordination modes .

Q. Example Workflow :

Repeat experiments with identical substrates and conditions.

Analyze byproducts via GC-MS to identify side reactions.

Correlate catalytic turnover with ligand purity (≥99% by HPLC, as in ).

How does the electronic structure of the alkyne group in this compound influence its reactivity in click chemistry applications?

Intermediate Research Question

Methodological Answer:

The electron-deficient pyridine ring withdraws electron density from the alkyne, enhancing its susceptibility to azide-alkyne cycloaddition (CuAAC):

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., Cu(I) catalyst concentration).

- Substituent Effects : Compare with electron-rich alkynes (e.g., propargyl ethers) to demonstrate accelerated reactivity .

Q. Experimental Design :

- Synthesize azide derivatives (e.g., benzyl azide) and track triazole formation via ¹H NMR .

- Optimize solvent polarity (e.g., DMSO > H₂O) to stabilize dipolar intermediates .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent alkyne degradation .

Q. Emergency Measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Wash immediately with soap and water for 15 minutes .

What advanced applications does this compound have in materials science?

Advanced Research Question

Methodological Answer:

- Coordination Polymers : Use as a rigid linker in metal-organic frameworks (MOFs) for gas storage. Characterize porosity via BET analysis .

- Surface Functionalization : Graft onto nanoparticles (e.g., Au NPs) via alkyne-Au interactions for catalytic applications .

- Click Chemistry : Synthesize dendrimers or hydrogels by CuAAC with azide-functionalized monomers .

Case Study : Pyridine-alkyne ligands in Pd NPs show enhanced catalytic activity in Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.